Kalanchoside B
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Overview
Description
Kalanchoside B is a natural product found in Kalanchoe laciniata with data available.
Scientific Research Applications
Cytotoxic Properties
Kalanchoside B, along with other compounds isolated from Kalanchoe species, has shown significant cytotoxic activity against human tumor cell lines. This is demonstrated in a study where various compounds from Kalanchoe gracilis were tested for their effectiveness in inhibiting cancer cell growth, with results indicating nanomolar potency (Wu et al., 2006).
Immunomodulatory Effects
In research involving Kalanchoe brasiliensis, a compound closely related to this compound, named Kalanchosine dimalate, was found to have a strong and selective impact on B cell development in the bone marrow, indicating potential immunomodulatory applications (Paiva et al., 2008).
Effects on Plant Growth and Development
A study on Kalanchoe blossfeldiana, a related species, explored the impact of low-intensity blue light on plant performance and flower induction, which may have implications for understanding how light influences the growth and development of plants, including those containing this compound (Yang, Song, & Jeong, 2022).
Antioxidant and Antimicrobial Activities
The genus Kalanchoe, which includes species like Kalanchoe pinnata and Kalanchoe brasiliensis, has been reported to possess antioxidant and antimicrobial properties. These plants contain a range of bioactive molecules, such as flavonoids, that contribute to their therapeutic potential (Richwagen et al., 2019), (Abdellaoui et al., 2010).
Anticancer and Cytoprotective Autophagy
Kalantuboside B, a derivative of this compound, has shown promise in studies for its anticancer effects. It can induce apoptosis in human melanoma cells and also promote cytoprotective autophagy, a process that may protect against cancer cell growth (Hseu et al., 2019).
Hepatoprotective Activity
Kalanchoe pinnata, from which this compound is derived, has been used traditionally for its hepatoprotective properties. Studies indicate that the leaf extracts can effectively treat liver ailments such as jaundice (Yadav & Dixit, 2003).
Properties
Molecular Formula |
C30H42O10 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18-,19+,20-,21+,23+,24+,25-,26-,27+,28-,29-,30-/m0/s1 |
InChI Key |
HNNFRQFXBWSJBX-LJTARLIBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Synonyms |
hellebrigenin-3-O-alpha-fucopyranoside hellebrigenin-3-O-fucopyranoside kalanchoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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